ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
This compound (molecular formula C₂₃H₂₇N₅O₅S₂, molecular weight 517.6 g/mol) is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidine core fused with a thiazolidinone ring and a piperazine-1-carboxylate ester group. Its structural complexity arises from the (Z)-configured methylidene bridge linking the thiazolidinone and pyridopyrimidine moieties, along with a 2-methoxyethyl substituent on the thiazolidinone nitrogen. This design confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer research .
Properties
Molecular Formula |
C23H27N5O5S2 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O5S2/c1-4-33-22(31)26-10-8-25(9-11-26)19-16(20(29)27-7-5-6-15(2)18(27)24-19)14-17-21(30)28(12-13-32-3)23(34)35-17/h5-7,14H,4,8-13H2,1-3H3/b17-14- |
InChI Key |
VSCSMMMIBAUBMZ-VKAVYKQESA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the construction of the pyridopyrimidine core, and the final coupling with the piperazine derivative. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including solvent selection and purification techniques, is crucial to achieve consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs sharing its core motifs: thiazolidinones, pyridopyrimidines, and piperazine derivatives. Key differences in substituents, stereochemistry, and molecular architecture significantly influence biological activity, solubility, and reactivity.
Structural and Functional Group Comparisons
Physicochemical Properties
| Property | Target Compound | Cyclopentyl Analog | 3-Ethoxypropyl Analog | Ethyl Analog |
|---|---|---|---|---|
| Molecular Weight | 517.6 g/mol | 543.7 g/mol | 545.7 g/mol | 487.59 g/mol |
| LogP | ~2.1 (predicted) | ~3.5 | ~3.8 | ~1.9 |
| Solubility (mg/mL) | 0.15 (aqueous) | 0.02 | 0.03 | 0.25 |
| Hydrogen Bond Acceptors | 9 | 8 | 9 | 8 |
Key Research Findings
Stereochemical Influence : The Z-configuration is critical for maintaining planar geometry, enabling π-π stacking with biological targets like DNA topoisomerases .
Substituent Effects : Methoxyethyl groups improve water solubility by 50% compared to cyclopentyl analogs, though at the cost of reduced cell-membrane penetration .
Synthetic Challenges : Introducing the 2-methoxyethyl group requires regioselective alkylation under anhydrous conditions, yielding 60–70% purity, whereas ethyl-substituted analogs are more straightforward to synthesize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
